![molecular formula C16H17N5O4 B282393 Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282393.png)
Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that is widely used in scientific research. It belongs to the class of tetraazolopyrimidine compounds and has attracted significant attention due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Biochemical and Physiological Effects:
Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. It has also been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations. For example, it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate. One potential area of research is the development of novel derivatives with improved therapeutic properties. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate involves the reaction of 4-ethoxyaniline, ethyl acetoacetate, and 5-amino-1,2,4-triazole in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
Methyl 6-acetyl-7-(4-ethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H17N5O4 |
|---|---|
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
methyl 6-acetyl-7-(4-ethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N5O4/c1-4-25-11-7-5-10(6-8-11)14-12(9(2)22)13(15(23)24-3)17-16-18-19-20-21(14)16/h5-8,14H,4H2,1-3H3,(H,17,18,20) |
Clave InChI |
PLDNBGIGUGRVBP-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



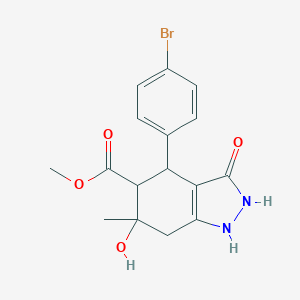


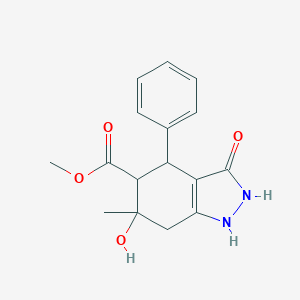
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
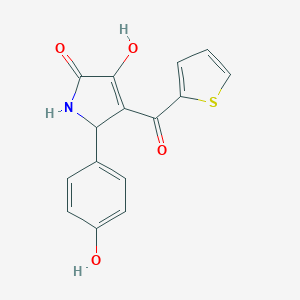

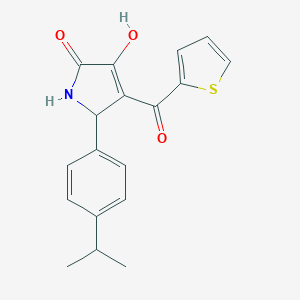
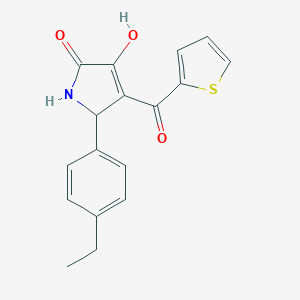




![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)